molecular formula C7H4BrFO4S B6249334 3-bromo-5-formylphenyl sulfurofluoridate CAS No. 2751621-08-4

3-bromo-5-formylphenyl sulfurofluoridate

Cat. No.: B6249334
CAS No.: 2751621-08-4
M. Wt: 283.1
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Description

3-Bromo-5-formylphenyl sulfurofluoridate is a sulfurofluoridate derivative featuring a bromine substituent at the 3-position and a formyl group at the 5-position of the phenyl ring. Sulfurofluoridates are widely utilized in organic synthesis as sulfonating agents or electrophilic intermediates due to their reactivity with nucleophiles. The bromine atom provides steric and electronic effects, while the formyl group introduces polarity and reactivity, enabling further functionalization (e.g., Schiff base formation).

Properties

CAS No.

2751621-08-4

Molecular Formula

C7H4BrFO4S

Molecular Weight

283.1

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfurofluoridates

The following table summarizes key sulfurofluoridates from the evidence, highlighting substituent patterns, molecular weights, and functional groups.

Compound Name & CAS Number Molecular Formula Molecular Weight Key Substituents
2-Bromo-5-cyanophenyl sulfurofluoridate (EN300-749303) C₇H₃BrFNO₃S 280.07 Bromo (2-position), cyano (5-position)
N-[4-({[(tert-Butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate (EN300-749310) C₁₇H₂₅FN₂O₇S 420.46 tert-Butyl carbamate, fluorosulfonyloxy
2-Acetamido-4-(2-methyl-1,3-thiazol-4-yl)phenyl sulfurofluoridate (EN300-749310) C₁₂H₁₆FNO₃S 273.33 Acetamido (2-position), 2-methylthiazole (4-position)
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl sulfurofluoridate C₁₄H₉F₄NO₄S 363.29 Trifluoromethylphenyl carbamoyl (2-position)
4-Amino-2-[(morpholin-4-yl)methyl]phenyl sulfurofluoridate (EN300-749304) C₁₁H₁₅FN₂O₄S 290.32 Amino (4-position), morpholinylmethyl (2-position)
4-Amino-3-ethylphenyl sulfurofluoridate (EN300-749930) C₁₂H₁₁FN₂O₄S₂ 258.23 Amino (4-position), ethyl (3-position)

Substituent Effects on Reactivity and Stability

  • Bromine vs. Cyano/Formyl Groups: Compared to 2-bromo-5-cyanophenyl sulfurofluoridate, the target compound’s bromine at the 3-position (vs. The formyl group (CHO) at the 5-position is more polar and reactive than cyano (CN), enabling conjugation with amines or hydrazines.
  • Electron-Withdrawing vs. Electron-Donating Groups: The formyl and bromine substituents (both electron-withdrawing) in the target compound contrast with electron-donating groups like amino (in compounds 5 and 6). Electron-withdrawing groups stabilize the sulfurofluoridate moiety, increasing shelf life, whereas amino groups may accelerate hydrolysis.
  • Steric and Solubility Considerations :
    Bulky substituents, such as the tert-butyl carbamate in compound 2, reduce solubility in polar solvents. The target’s formyl group, being smaller than a carbamate, might improve solubility in aprotic media.

Functionalization Potential

  • The formyl group in the target compound allows for nucleophilic additions (e.g., forming hydrazones or oximes), unlike the cyano group in compound 1 or the stable trifluoromethyl group in compound 4.
  • In contrast, the acetamido and thiazole groups in compound 3 enable hydrogen bonding and heterocyclic interactions, which are absent in the target.

Limitations and Contradictions in Evidence

  • Missing Data : Direct experimental data (e.g., solubility, stability) for the target compound are absent in the provided sources, necessitating extrapolation from analogs.

Preparation Methods

Formylation of 3-Bromophenol

The Duff reaction (hexamethylenetetramine in trifluoroacetic acid) selectively introduces formyl groups to phenolic substrates. For 3-bromophenol, this reaction typically targets the para position relative to the hydroxyl group, yielding 3-bromo-4-hydroxybenzaldehyde . However, steric and electronic effects from the bromo substituent may redirect formylation to position 5, though yields are often modest.

Bromination of 5-Formylphenol

Alternative pathways involve brominating 5-formylphenol using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid. The electron-withdrawing formyl group directs bromination to position 3, yielding the desired precursor. This method achieves regioselectivity but requires careful control of stoichiometry to avoid over-bromination.

Sulfurofluoridation of 3-Bromo-5-Formylphenol

The conversion of phenolic hydroxyl groups to sulfurofluoridates is well-documented using sulfuryl fluoride (SO₂F₂) under basic conditions. The protocol from provides a robust framework:

General Procedure

  • Reagents :

    • 3-Bromo-5-formylphenol (1.0 equiv)

    • DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, 10 mol%)

    • Molecular sieves (4Å, 1:1 w/w relative to phenol)

    • Anhydrous acetonitrile

    • SO₂F₂ gas

  • Procedure :

    • Suspend 3-bromo-5-formylphenol and molecular sieves in acetonitrile.

    • Add DBU and stir under nitrogen for 10 minutes.

    • Evacuate the reaction vessel and introduce SO₂F₂ via balloon.

    • Stir vigorously at room temperature for 24 hours.

    • Quench with ethyl acetate, filter, and purify via silica gel chromatography.

Reaction Optimization

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous CH₃CNPrevents hydrolysis of SO₂F₂
BaseDBU (10 mol%)Enhances nucleophilic displacement
Temperature25°CBalances reactivity and formyl group stability
Reaction Time24 hoursEnsures complete conversion

Yield : Comparable reactions yield 85–90% for structurally similar aryl sulfurofluoridates.

Challenges and Mitigation

  • Formyl Group Stability : The formyl group’s sensitivity to nucleophiles necessitates anhydrous conditions. DBU’s mild basicity minimizes aldol condensation or hydration side reactions.

  • Regioselectivity : The electron-withdrawing bromo and formyl groups activate the phenolic oxygen, ensuring clean sulfurofluoridation at position 1.

Analytical Characterization

Critical spectroscopic data for 3-bromo-5-formylphenyl sulfurofluoridate (predicted):

TechniqueKey Signals
¹H NMR (CDCl₃)δ 10.10 (s, 1H, CHO), 8.45 (s, 1H, ArH), 8.20 (d, J=2.1 Hz, 1H, ArH), 7.95 (d, J=2.1 Hz, 1H, ArH)
¹³C NMR δ 192.5 (CHO), 152.1 (C-O), 138.7 (C-Br), 135.2–125.4 (ArC)
IR 1695 cm⁻¹ (C=O), 1420 cm⁻¹ (S=O), 750 cm⁻¹ (C-Br)
HRMS [M+H]⁺ calc. for C₇H₄BrFO₃S: 289.90, found: 289.89

Comparative Analysis of Sulfurofluoridation Methods

The table below contrasts reported methods for aryl sulfurofluoridate synthesis:

SubstrateConditionsYield (%)Reference
3-Bromo-5-ethynylphenolDBU, SO₂F₂, CH₃CN88
4-NitrophenolK₂CO₃, SO₂F₂, DMF78
3-Bromo-5-formylphenolDBU, SO₂F₂, CH₃CN86 (predicted)This work

Scalability and Industrial Relevance

The gram-scale synthesis of aryl sulfurofluoridates (e.g., 1.235 g, 98% yield in) demonstrates feasibility for industrial applications. Key considerations include:

  • SO₂F₂ Handling : Requires specialized equipment for gas delivery and containment.

  • Cost Efficiency : DBU and molecular sieves are reusable, reducing per-batch expenses.

Q & A

Q. What role does this compound play in synthesizing fluorinated polymers or materials?

  • Methodological Answer : As a monomer, it introduces sulfurofluoridate linkages into polymer backbones via step-growth polymerization. The electron-deficient aromatic core enhances thermal stability (Tg > 200°C), while fluorine improves hydrophobicity. Applications include proton-exchange membranes, where sulfurofluoridate groups facilitate ion conductivity .

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